molecular formula C3H7N3O2S B13108624 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole 1,1-dioxide

3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole 1,1-dioxide

Cat. No.: B13108624
M. Wt: 149.17 g/mol
InChI Key: FEXVNHMHBKHJML-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with sulfur-containing reagents under controlled temperatures and solvents. For example, the reaction of hydrazine hydrate with methyl isothiocyanate in the presence of a base such as sodium hydroxide can yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiadiazole ring.

Scientific Research Applications

3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another heterocyclic compound with similar biological activities.

    1,3,4-Thiadiazole: Shares structural similarities and exhibits comparable antimicrobial and anticancer properties.

    Benzothiadiazine: Known for its use in medicinal chemistry, particularly as diuretics and antihypertensive agents.

Uniqueness

3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C3H7N3O2S

Molecular Weight

149.17 g/mol

IUPAC Name

4-methyl-1,1-dioxo-5H-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C3H7N3O2S/c1-6-2-9(7,8)5-3(6)4/h2H2,1H3,(H2,4,5)

InChI Key

FEXVNHMHBKHJML-UHFFFAOYSA-N

Canonical SMILES

CN1CS(=O)(=O)N=C1N

Origin of Product

United States

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